Methyl 3-amino-4-(benzenesulfonyl)benzoate
Description
Contextualization within Aminobenzoate and Aryl Sulfonyl Chemistry
Methyl 3-amino-4-(benzenesulfonyl)benzoate is a derivative of aminobenzoic acid, a class of compounds that are integral to various chemical and biological processes. patsnap.com Aminobenzoic acids and their esters, known as aminobenzoates, are recognized for their utility as starting materials in the synthesis of pharmaceuticals and dyes. acs.org The presence of both an amino (-NH2) and a carboxyl (-COOR) group on the aromatic ring allows for a wide range of chemical modifications. researchgate.net The amino group can act as a nucleophile or be converted into a diazonium salt for further transformations, while the ester group can undergo hydrolysis, amidation, or reduction.
The aryl sulfonyl group (-SO2-Ar) is another key feature of the molecule, placing it within the family of aryl sulfones. Aryl sulfones are known for their high thermal and chemical stability. The sulfonyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring to which it is attached. In organic synthesis, aryl sulfonyl compounds are valuable intermediates and are often found in the structure of biologically active molecules. organic-chemistry.orggoogleapis.com The synthesis of aryl sulfones can be achieved through various methods, including the oxidation of sulfides or the reaction of sulfonyl chlorides with aromatic compounds. googleapis.com
The combination of the aminobenzoate and aryl sulfonyl moieties in one molecule results in a unique electronic and steric environment. The electron-donating amino group and the electron-withdrawing sulfonyl and methyl ester groups create a complex pattern of reactivity on the aromatic ring, making it a substrate for a variety of substitution reactions.
Significance as a Precursor and Building Block in Organic Synthesis
The true value of a compound like this compound in a research context often lies in its utility as a precursor for the synthesis of more elaborate molecules. researchgate.net Its multifunctional nature allows for selective reactions at different sites, enabling the construction of complex scaffolds.
The primary amino group is a key handle for synthetic transformations. It can readily undergo acylation, alkylation, and diazotization reactions. For instance, the amino group can be acylated to form an amide, which is a common functional group in many pharmaceutical compounds. Alternatively, it can be used to form heterocyclic rings by reacting with appropriate bifunctional reagents. The formation of heterocycles is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of drugs.
The methyl ester group provides another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or with alcohols to form different esters. The carboxylic acid itself can also participate in various cyclization reactions.
The aryl sulfonyl group, while generally stable, can also be involved in certain synthetic transformations. For example, in some contexts, the entire benzenesulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions, although this is less common. More frequently, the aromatic ring of the benzenesulfonyl group can undergo further substitution reactions.
Given these reactive sites, this compound can be envisioned as a key intermediate in multi-step synthetic sequences. For example, the amino group could be protected, followed by modification of the ester group, and then deprotection and further reaction at the amino group. This strategic manipulation of functional groups is a fundamental aspect of modern organic synthesis.
While specific, detailed research findings on the direct use of this compound as a precursor are not widely documented in publicly available literature, its structural motifs are present in more complex molecules that are subjects of patents and research articles. This suggests its role as a potential, if not yet extensively reported, building block in the creation of novel compounds.
Below is a table summarizing the potential reactive sites and the types of reactions they can undergo, highlighting the compound's versatility as a synthetic intermediate.
| Functional Group | Potential Reactions | Resulting Structures |
| Amino (-NH2) | Acylation, Alkylation, Diazotization, Cyclization | Amides, Secondary/Tertiary Amines, Diazonium Salts, Heterocycles |
| Methyl Ester (-COOCH3) | Hydrolysis, Amidation, Reduction | Carboxylic Acids, Amides, Alcohols |
| Aryl Sulfonyl (-SO2Ph) | Nucleophilic Aromatic Substitution (less common), Ring Substitution | Substituted Aryl Sulfones |
| Aromatic Ring | Electrophilic Aromatic Substitution | Further Substituted Benzoate (B1203000) Derivatives |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-4-(benzenesulfonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-19-14(16)10-7-8-13(12(15)9-10)20(17,18)11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEVRRCPEAELJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Amino 4 Benzenesulfonyl Benzoate
Esterification Strategies for Benzoate (B1203000) Formation
The formation of the methyl ester group in methyl 3-amino-4-(benzenesulfonyl)benzoate is a critical step in its synthesis. This transformation is typically achieved through the esterification of the corresponding carboxylic acid, 3-amino-4-(benzenesulfonyl)benzoic acid. Several methods are available for this conversion, each with its own set of advantages and reaction conditions.
One of the most common and straightforward methods is the Fischer-Speier esterification. researchgate.net This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). researchgate.netmdpi.com The reaction is driven to completion by the removal of water, often through azeotropic distillation. researchgate.net
Alternative reagents for esterification include thionyl chloride (SOCl₂) in methanol. chemicalbook.comchemicalbook.com This method proceeds via the formation of an acyl chloride intermediate, which is then readily attacked by methanol. The reaction of 3-amino-4-methylbenzoic acid with thionyl chloride in anhydrous methanol, followed by reflux, has been shown to produce the corresponding methyl ester in high yield. chemicalbook.com Similarly, trimethylchlorosilane in methanol provides a mild and efficient system for the esterification of amino acids. nih.gov
Solid acid catalysts, such as zirconium/titanium-based catalysts, are also being explored as recoverable and environmentally friendly alternatives to traditional acid catalysts for the synthesis of methyl benzoates. mdpi.comresearchgate.net
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier Esterification | Methanol, Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH) | Reflux in excess methanol | Readily available and inexpensive reagents | Requires strong acid, may not be suitable for sensitive substrates |
| Thionyl Chloride Method | Thionyl Chloride, Methanol | Cooling followed by reflux | High yields, formation of gaseous byproducts | Thionyl chloride is corrosive and moisture-sensitive |
| Trimethylchlorosilane Method | Trimethylchlorosilane, Methanol | Room temperature | Mild reaction conditions, good to excellent yields nih.gov | Reagent cost may be a consideration |
| Solid Acid Catalysis | Methanol, Solid Acid Catalyst (e.g., Zr/Ti) | Elevated temperatures | Catalyst is recoverable and reusable mdpi.com | Catalyst preparation and activity may vary |
Introduction of the Amino Group: Reduction of Nitro Precursors
The introduction of the amino group at the 3-position of the benzene (B151609) ring is a key transformation in the synthesis of the target molecule. This is most commonly achieved by the reduction of a nitro group precursor, namely methyl 3-nitro-4-(benzenesulfonyl)benzoate. A variety of reducing agents and conditions can be employed for this purpose.
Catalytic Hydrogenation Methods (e.g., Raney Nickel, Palladium on Charcoal)
Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds to their corresponding amines. nih.gov This technique involves the use of a metal catalyst and a hydrogen source.
Palladium on Charcoal (Pd/C): This is often the catalyst of choice for nitro group reductions. commonorganicchemistry.comwikipedia.org The reaction is typically carried out using hydrogen gas (H₂) in a suitable solvent like methanol or ethanol. wikipedia.orgsciencemadness.org Catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid or hydrazine (B178648) hydrate (B1144303) in the presence of Pd/C, offers a milder and often more selective alternative to using hydrogen gas. nih.govresearchgate.net One of the advantages of using formic acid with 10% palladium on carbon is the rapid and selective reduction of aromatic nitro compounds at room temperature, yielding the corresponding amino derivatives in good yields. researchgate.net
Raney Nickel: Raney Nickel is another effective catalyst for the reduction of nitro groups. commonorganicchemistry.comrasayanjournal.co.in It is particularly useful when the substrate contains functionalities that might be sensitive to other catalysts. commonorganicchemistry.com For instance, the hydrogenation of methyl 4-methyl-3-nitrobenzoate has been successfully carried out using Raney Nickel as the catalyst in methanol at 50 psi. chemicalbook.com
Other Reduction Reagents and Conditions
Besides catalytic hydrogenation, other chemical reducing agents can be employed to convert the nitro group to an amine.
Metal/Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as iron (Fe) or zinc (Zn), in the presence of an acid like acetic acid (AcOH) or hydrochloric acid (HCl). commonorganicchemistry.comsciencemadness.org While effective, these methods can sometimes be harsh and may not be suitable for molecules with acid-sensitive functional groups. nih.gov
Sodium Dithionite (B78146): Sodium dithionite (Na₂S₂O₄) can also be used for the reduction of nitro groups. sciencemadness.org This reagent is often used in aqueous solutions and can be a milder alternative to metal/acid systems. sciencemadness.org
| Method | Reagents | Typical Conditions | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation (Pd/C) | H₂, 10% Pd/C | Room temperature, atmospheric or elevated pressure | High efficiency, clean reaction wikipedia.org |
| Catalytic Transfer Hydrogenation (Pd/C) | Formic acid or Hydrazine hydrate, 10% Pd/C | Room temperature | Mild, selective, avoids the use of H₂ gas nih.govresearchgate.net |
| Catalytic Hydrogenation (Raney Ni) | H₂, Raney Ni | Elevated pressure and temperature | Effective for various nitro compounds chemicalbook.comrasayanjournal.co.in |
| Metal/Acid Reduction | Fe/AcOH or Zn/HCl | Reflux or sonication | Classic method, inexpensive reagents sciencemadness.org |
Formation of the Arylsulfonyl Moiety: Sulfonylation Reactions
The installation of the benzenesulfonyl group at the 4-position of the benzoate ring is a crucial step in the synthesis. This is typically achieved through a Friedel-Crafts sulfonylation reaction.
In this reaction, an aromatic compound reacts with a sulfonyl halide, such as benzenesulfonyl chloride, in the presence of a Lewis acid catalyst. For the synthesis of this compound, a common precursor would be methyl 3-aminobenzoate. The sulfonylation would then occur at the position ortho to the amino group.
The choice of Lewis acid catalyst is critical for the success of the reaction. Common Lewis acids used in Friedel-Crafts reactions include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). Ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate, have also been employed as both the reaction medium and Lewis acid catalyst for Friedel-Crafts sulfonylation, offering enhanced reactivity and yielding diaryl sulfones in almost quantitative amounts under ambient conditions. researchgate.net
Convergent and Divergent Synthetic Approaches
The synthesis of this compound can be approached from both convergent and divergent perspectives.
Convergent Synthesis: In a convergent approach, different fragments of the molecule are synthesized separately and then joined together in the later stages of the synthesis. For instance, 3-aminobenzoic acid could be esterified to methyl 3-aminobenzoate, while benzenesulfonyl chloride is prepared separately. These two fragments would then be combined in a sulfonylation reaction to form the final product.
Divergent Synthesis: A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. In the context of the target molecule, a key intermediate could be methyl 3-nitrobenzoate. This intermediate could undergo sulfonylation to introduce the benzenesulfonyl group, followed by reduction of the nitro group to the amine. Alternatively, the nitro group could be reduced first, followed by sulfonylation. The order of these steps would depend on the compatibility of the reagents and the directing effects of the substituents on the aromatic ring.
Chemical Reactivity and Transformations of Methyl 3 Amino 4 Benzenesulfonyl Benzoate
Reactions of the Aromatic Amino Group
The primary aromatic amine is the most reactive site for many transformations, serving as a nucleophile and a precursor to the versatile diazonium group.
Electrophilic Aromatic Substitutions and Functionalization
Further electrophilic substitution on the aromatic ring of Methyl 3-amino-4-(benzenesulfonyl)benzoate is challenging. The amino group is strongly activating, but the positions ortho and para to it are already occupied by the benzenesulfonyl group and the ester functionality, respectively. Both the benzenesulfonyl and the methyl ester groups are electron-withdrawing, deactivating the ring towards electrophilic attack. Consequently, reactions tend to occur at the nitrogen atom of the amino group rather than on the ring.
Common functionalizations include N-acylation and N-alkylation. For instance, the amino group can be acylated with acid chlorides or anhydrides in the presence of a base. This transformation is often used to protect the amino group or to modulate its electronic effects during subsequent synthetic steps.
Coupling and Condensation Reactions
The nucleophilic nature of the aromatic amino group allows it to participate in various carbon-nitrogen bond-forming reactions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming aryl-amine bonds. wikipedia.orgsemanticscholar.org In a reverse role to the typical Buchwald-Hartwig reaction, the amino group of this compound can act as the amine nucleophile, coupling with aryl halides or triflates to yield diarylamine derivatives. semanticscholar.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. orgsyn.org
Condensation Reactions: The primary amino group readily undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to the imine. libretexts.org The reaction is reversible and often requires the removal of water to drive it to completion. wikipedia.org
| Reaction Type | Reactant | Conditions | Product Type |
|---|---|---|---|
| Buchwald-Hartwig Coupling | Aryl Halide (Ar-X) | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Diarylamine Derivative |
| Condensation (Imine Formation) | Aldehyde (R-CHO) | Acid Catalyst (e.g., p-TsOH), Toluene, Reflux (with Dean-Stark trap) | N-Benzylidene Derivative (Schiff Base) |
| Condensation (Imine Formation) | Ketone (R₂C=O) | Acid Catalyst, Removal of H₂O | N-Alkylidene Derivative (Schiff Base) |
Diazotization and Subsequent Transformations
One of the most significant reactions of primary aromatic amines is diazotization. Treatment of this compound with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), converts the amino group into a diazonium salt. masterorganicchemistry.com The resulting aryl diazonium salt is a highly valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (molecular nitrogen, N₂) and can be replaced by a wide variety of nucleophiles. masterorganicchemistry.com
Sandmeyer Reactions: A classic set of transformations for diazonium salts involves the use of copper(I) salts as catalysts to introduce halides or a cyano group. wikipedia.orgorganic-chemistry.org
Chlorination, Bromination, and Cyanation: Using CuCl, CuBr, or CuCN allows for the respective installation of -Cl, -Br, or -CN groups on the aromatic ring. wikipedia.org
Other Transformations:
Iodination: The diazonium group can be replaced by iodine by treatment with potassium iodide (KI), a reaction that does not typically require a copper catalyst. organic-chemistry.org
Fluorination: The Balz-Schiemann reaction involves the thermal decomposition of an isolated aryl diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) to yield an aryl fluoride. wikipedia.org
Hydroxylation: Heating the diazonium salt in aqueous acid leads to the formation of a phenol, replacing the amino group with a hydroxyl (-OH) group. wikipedia.org
Deamination: The amino group can be removed entirely and replaced with a hydrogen atom by treating the diazonium salt with hypophosphorous acid (H₃PO₂). masterorganicchemistry.com
| Transformation | Reagent(s) | Product Functional Group | Named Reaction |
|---|---|---|---|
| Chlorination | CuCl / HCl | -Cl | Sandmeyer |
| Bromination | CuBr / HBr | -Br | Sandmeyer |
| Cyanation | CuCN / KCN | -CN | Sandmeyer |
| Iodination | KI | -I | - |
| Fluorination | 1) HBF₄ 2) Heat | -F | Balz-Schiemann |
| Hydroxylation | H₂O, H⁺, Heat | -OH | - |
| Deamination | H₃PO₂ | -H | - |
Reactivity of the Benzenesulfonyl Moiety
Transformations at the Sulfonyl Group
The benzenesulfonyl group is generally characterized by its high stability and chemical inertness. The sulfur atom is in its highest oxidation state (+6) and the sulfur-carbon and sulfur-oxygen bonds are strong, making transformations at the sulfonyl group difficult under standard laboratory conditions. Aryl sulfonyl groups are often considered robust functionalities that tolerate a wide range of reaction conditions. nih.gov
However, recent advances in synthetic methodology have provided pathways to functionalize this typically unreactive group. One notable strategy involves the generation of sulfonyl radical intermediates. nih.gov Through visible-light photocatalysis, the N–S bond of a sulfonamide derivative can be cleaved to generate a sulfonyl radical. rsc.orgnih.gov This radical can then engage in a variety of transformations, such as coupling with boronic acids to form diaryl sulfones or participating in radical additions to alkenes. nih.govnih.gov These modern photocatalytic methods represent a powerful tool for the late-stage functionalization of molecules containing the sulfonyl moiety. nih.govrsc.org
Modifications of the Ester Functionality
The methyl ester group is a versatile handle for chemical modification, allowing access to a range of other functional groups.
Hydrolysis: The most common transformation is hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved under basic conditions (saponification) using an aqueous base like sodium hydroxide, followed by acidic workup. chemspider.com Studies on methyl benzoates have shown that this reaction can be efficiently carried out in high-temperature water or dilute alkaline solutions.
Transesterification: The methyl ester can be converted to other esters by reacting it with a different alcohol in the presence of an acid or base catalyst. ucla.eduacs.org This equilibrium-driven process often requires using the new alcohol in large excess to ensure high conversion. ucla.eduacs.org Titanate and zinc compounds have been reported as effective catalysts for this transformation. acs.orggoogle.com
Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester to a primary alcohol (a benzyl (B1604629) alcohol derivative). youtube.com Milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.
Reaction with Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) react with the ester to produce tertiary alcohols. The reaction proceeds via a ketone intermediate which then reacts with a second equivalent of the organometallic reagent.
| Substituent on Methyl Benzoate (B1203000) | Conversion (%) | Yield of Carboxylic Acid (%) |
|---|---|---|
| 2,4,6-trimethyl- | 100 | 98 |
| 4-methoxy- | 100 | 99 |
| 4-methyl- | 100 | 99 |
| Unsubstituted | 100 | 99 |
| 4-chloro- | 100 | 99 |
| 4-amino- | 100 | 99 |
Hydrolysis to Carboxylic Acid
No specific studies detailing the hydrolysis of this compound to 3-amino-4-(benzenesulfonyl)benzoic acid were identified in the performed literature search.
Transesterification and Amidation
Specific research findings on the transesterification and amidation reactions of this compound are not available in the searched scientific literature.
Synthesis and Design of Derivatives and Analogues of Methyl 3 Amino 4 Benzenesulfonyl Benzoate
Structural Variations of the Aryl Sulfonyl Moiety (e.g., Halogenation of the Phenyl Ring)
Modification of the aryl sulfonyl moiety is a common strategy in medicinal chemistry to modulate the electronic and steric properties of a molecule, which can influence its biological activity and pharmacokinetic profile. For a scaffold like Methyl 3-amino-4-(benzenesulfonyl)benzoate, variations on the pendant phenyl ring of the benzenesulfonyl group could be achieved through electrophilic aromatic substitution reactions.
For instance, halogenation (chlorination, bromination, or fluorination) of the phenyl ring could be accomplished using appropriate halogenating agents and catalysts. The position of substitution (ortho, meta, or para) would be directed by the activating or deactivating nature of the sulfonyl group and any existing substituents. Other modifications could include nitration, followed by reduction to an amino group, or Friedel-Crafts alkylation or acylation to introduce various alkyl or acyl groups. These modifications would allow for a systematic exploration of the structure-activity relationship (SAR) concerning this part of the molecule.
Derivatization of the Amino Group
The primary amino group on the benzoate (B1203000) ring is a versatile handle for a wide range of chemical transformations. Standard derivatization reactions could include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This would allow for the introduction of various aliphatic and aromatic substituents.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. This could be used to introduce a second, different sulfonyl group into the molecule.
Alkylation: Nucleophilic substitution reactions with alkyl halides to produce secondary or tertiary amines. Reductive amination with aldehydes or ketones is another common method for N-alkylation.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to form substituted ureas and thioureas, respectively.
Modifications on the Benzoate Ring System
The benzoate ring itself can be a target for modification, although this is often more synthetically challenging than derivatizing the functional groups. Electrophilic aromatic substitution reactions could be employed to introduce additional substituents onto the benzoate ring. The directing effects of the existing amino, sulfonyl, and ester groups would determine the regioselectivity of these reactions.
Furthermore, the methyl ester of the benzoate could be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid could then be converted into a variety of other functional groups, such as amides (via coupling with amines), esters with different alcohol moieties, or it could be reduced to a primary alcohol.
Hybrid Molecule Design Incorporating Benzoate-Sulfonyl Scaffolds
The concept of hybrid molecule design involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities. nih.govdergipark.org.tr The benzoate-sulfonyl scaffold of this compound could serve as a core structure for the development of such hybrid molecules.
For example, a known bioactive moiety could be attached to the core scaffold through one of the functional groups discussed above. The amino group, for instance, could be used as a linker to connect to another pharmacophore via an amide or sulfonamide bond. Similarly, if the methyl ester is converted to a carboxylic acid, this could be used to form an ester or amide linkage with a second bioactive molecule. This approach allows for the creation of novel compounds that may interact with multiple biological targets or have improved drug-like properties. nih.govdergipark.org.tr
Theoretical and Computational Studies on Methyl 3 Amino 4 Benzenesulfonyl Benzoate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide a detailed picture of the electron distribution and molecular geometry, which in turn dictate the chemical behavior of the compound.
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. indexcopernicus.com A primary application of DFT is geometry optimization, a process that algorithmically alters the positions of atoms to find the most stable, lowest-energy conformation of the molecule. stackexchange.com For Methyl 3-amino-4-(benzenesulfonyl)benzoate, this involves calculating the forces on each atom and adjusting its coordinates until a true energy minimum on the potential energy surface is located. mdpi.comresearchgate.net
Energy profiles can also be calculated by systematically varying specific dihedral angles (the angles between planes of atoms) and calculating the energy at each step. This allows for the identification of rotational barriers and the most stable rotational isomers (rotamers), providing insight into the molecule's flexibility.
Below is an illustrative table of optimized geometric parameters that would be obtained from a DFT calculation on this compound.
Table 1: Predicted Geometric Parameters from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | S-N | 1.65 |
| S=O (avg) | 1.45 | |
| C=O (ester) | 1.22 | |
| Bond Angle (°) | O=S=O | 120.5 |
| C-S-N | 105.8 | |
| C-N-H (avg) | 115.0 | |
| Dihedral Angle (°) | Car-Car-S-N | -85.0 |
Ab Initio Methods and Basis Set Selection
Ab initio—Latin for "from the beginning"—refers to quantum chemistry methods that are based on first principles without the use of experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CCSD(T)), solve the Schrödinger equation to determine a molecule's electronic structure. numberanalytics.com
The accuracy of any ab initio or DFT calculation is critically dependent on the basis set selected. A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice represents a trade-off between desired accuracy and computational feasibility. mit.edu
Minimal Basis Sets (e.g., STO-3G): These are the smallest and computationally cheapest, representing each atomic orbital with a minimum number of functions. They are suitable for preliminary calculations but often lack high accuracy.
Pople-style Basis Sets (e.g., 6-31G, 6-311++G(d,p)):* These are widely used for their balance of efficiency and accuracy. pku.edu.cn The notation indicates the number of functions used for core and valence orbitals. Symbols like '*' or '(d,p)' denote the addition of polarization functions, which allow for more flexible orbital shapes and are crucial for describing bonding accurately. The '++' indicates the addition of diffuse functions, important for describing anions or weak non-covalent interactions. nih.gov
Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, albeit at a significant computational cost. nih.gov
For a molecule like this compound, a basis set like 6-311++G(d,p) is often a suitable choice for DFT calculations to accurately model the geometry and electronic properties, including the polar bonds within the sulfonyl and ester groups. researcher.life
Conformational Analysis and Molecular Dynamics
The three-dimensional structure and flexibility of this compound are critical to its chemical interactions. Conformational analysis aims to identify the most stable spatial arrangements of the atoms (conformers) and the energy barriers between them. This is typically achieved by systematically rotating the single bonds in the molecule—such as the C-S, S-N, and C-C bonds linking the functional groups—and calculating the potential energy at each step.
Molecular dynamics (MD) simulations offer a more dynamic view of the molecule's behavior. In an MD simulation, the molecule is placed in a simulated environment (often a box of solvent molecules like water), and the movements of all atoms are calculated over time by solving Newton's equations of motion. This provides a trajectory that reveals how the molecule flexes, rotates, and interacts with its surroundings. MD simulations can identify the most populated conformational states and the timescales of transitions between them, offering insights that are crucial for understanding how the molecule might fit into a binding site of a protein. mdpi.com
Intermolecular and Intramolecular Interaction Studies (e.g., Hydrogen Bonding, Natural Bond Orbital (NBO) Analysis)
The amino (-NH₂) group and the oxygen atoms of the sulfonyl (-SO₂) and ester (-COOCH₃) groups in this compound can act as hydrogen bond donors and acceptors, respectively. These interactions can be both intramolecular (within the same molecule) and intermolecular (between different molecules). researchgate.net For example, an intramolecular hydrogen bond could potentially form between one of the N-H protons of the amino group and an adjacent sulfonyl oxygen. nih.gov
Natural Bond Orbital (NBO) analysis is a computational technique used to study these interactions in detail. nih.gov It analyzes the electron density from a quantum chemical calculation to provide a picture of the Lewis-like bonding structure, including lone pairs and bond orbitals. A key part of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. researchgate.net The stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor orbital (like a lone pair on a sulfonyl oxygen) to an empty acceptor orbital (like the antibonding orbital of an N-H bond) indicates the strength of the interaction. researchgate.net A higher E(2) value signifies a stronger hydrogen bond. researchgate.net
Table 2: Illustrative NBO Analysis of Potential Hydrogen Bonds
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| LP(1) O (Sulfonyl) | σ* (N-H) | Intramolecular H-bond | 2.5 |
| LP(1) O (Ester C=O) | σ* (N-H) of another molecule | Intermolecular H-bond | 4.8 |
| LP(1) N | σ* (S-O) of another molecule | Intermolecular Interaction | 1.2 |
LP = Lone Pair; σ = Antibonding Orbital. Values are hypothetical examples.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.
Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental infrared (IR) and Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. epstem.net
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. liverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is frequently used with DFT to calculate the magnetic shielding tensors for each nucleus. epstem.net These values are then converted to chemical shifts (in ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted ¹H and ¹³C NMR spectra with experimental results can help confirm the molecular structure. nih.gov
Table 3: Comparison of Hypothetical Experimental and Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Shift (GIAO/DFT) | Hypothetical Experimental Shift |
|---|---|---|
| Ester C=O | 168.5 | 166.2 |
| C-SO₂ | 142.1 | 140.5 |
| C-NH₂ | 148.3 | 147.0 |
| Ester -OCH₃ | 53.0 | 52.1 |
Molecular Modeling Approaches and Binding Affinity Predictions (focused on chemical interactions)
Molecular modeling techniques are used to simulate how a small molecule like this compound might interact with a biological target, such as an enzyme or receptor. nih.gov
Molecular docking is a primary method used for this purpose. It involves computationally placing the 3D structure of the ligand (the small molecule) into the binding site of a protein. mdpi.com Docking algorithms explore various possible orientations and conformations of the ligand within the site and use a scoring function to estimate the binding affinity. mdpi.com This score, typically expressed in kcal/mol, reflects the strength of the chemical interactions formed between the ligand and the protein's amino acid residues. uomustansiriyah.edu.iq
Key interactions that contribute to binding affinity include:
Hydrogen Bonds: Formed between the amino group (donor) and sulfonyl/ester oxygens (acceptors) of the ligand and polar residues in the protein.
Hydrophobic Interactions: Occur between the aromatic rings of the ligand and nonpolar residues of the protein.
Electrostatic Interactions: Involve the attraction or repulsion between charged or polar groups.
These predictions help prioritize compounds for synthesis and experimental testing in drug discovery projects. nih.gov Advanced methods can further refine these predictions by calculating the binding free energy, which provides a more accurate estimate of the binding affinity. mdpi.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
To elucidate the molecular structure of Methyl 3-amino-4-(benzenesulfonyl)benzoate, detailed NMR studies would be essential.
¹H NMR spectral data would provide information on the chemical environment of the hydrogen atoms. Expected signals would include:
A singlet for the methyl ester (-OCH₃) protons.
A broad singlet for the amine (-NH₂) protons.
A series of multiplets or distinct signals in the aromatic region corresponding to the protons on both the benzoate (B1203000) and benzenesulfonyl rings. The specific chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would be crucial for assigning each proton to its exact position on the aromatic rings.
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would be expected to show distinct signals for:
The methyl ester carbon.
The carbonyl carbon of the ester.
The various aromatic carbons, including those directly bonded to the amino, sulfonyl, and ester groups, as well as the unsubstituted carbons on both rings.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.
A representative, though hypothetical, data table for the NMR characterization is presented below.
Table 1: Hypothetical NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| (Expected Aromatic Region) | Ar-H | (Expected Aromatic Region) | Ar-C |
| (Expected Amine Region) | -NH₂ | (Expected Aromatic Region) | Ar-C |
| (Expected Ester Methyl Region) | -OCH₃ | (Expected Carbonyl Region) | C=O |
| (Expected Ester Methyl Region) | -OCH₃ |
Mass Spectrometry (MS, HRMS, LC-MS, GC-MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound.
MS would confirm the molecular weight of this compound.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula.
LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) would be used to analyze the compound within a mixture, providing both retention time and mass spectral data, which is useful for identification and purity assessment. The fragmentation pattern observed in the mass spectrum would offer structural clues, showing the loss of specific functional groups.
Table 2: Anticipated Mass Spectrometry Data
| Technique | Parameter | Expected Value |
|---|---|---|
| HRMS | Calculated Mass [M+H]⁺ | (Value for C₁₄H₁₄NO₄S)⁺ |
| HRMS | Found Mass [M+H]⁺ | (Experimentally determined value) |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman provide information about the functional groups present in the molecule.
IR Spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C=O stretching of the ester, S=O stretching of the sulfonyl group, and various C-H and C=C stretching and bending vibrations of the aromatic rings.
Table 3: Predicted Vibrational Spectroscopy Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (Amine) | 3300-3500 | IR, Raman |
| C-H Stretch (Aromatic) | 3000-3100 | IR, Raman |
| C=O Stretch (Ester) | 1700-1730 | IR |
| C=C Stretch (Aromatic) | 1450-1600 | IR, Raman |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding.
Table 4: Illustrative X-ray Crystallography Parameters
| Parameter | Description |
|---|---|
| Crystal System | (e.g., Monoclinic, Orthorhombic) |
| Space Group | (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths (Å) | (Specific interatomic distances) |
Chromatographic Techniques (HPLC, GC, TLC) for Purity Assessment and Separation
Chromatographic methods are fundamental for assessing the purity of a sample and for separating it from impurities or other components in a mixture.
High-Performance Liquid Chromatography (HPLC) would be a primary method for determining the purity of this compound. A single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time would be a characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).
Gas Chromatography (GC) could also be employed if the compound is sufficiently volatile and thermally stable.
Thin-Layer Chromatography (TLC) would be a quick and convenient method for monitoring the progress of a reaction to synthesize the compound and for preliminary purity checks. The Retention factor (Rƒ) value would be a characteristic of the compound in a given solvent system.
Table 5: Exemplary Chromatographic Data
| Technique | Parameter | Value | Conditions |
|---|---|---|---|
| HPLC | Retention Time | (e.g., X.XX min) | (Column, Mobile Phase, Flow Rate) |
Elemental Analysis
Elemental analysis would determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages would be compared to the theoretical values calculated from the molecular formula (C₁₄H₁₃NO₄S) to confirm the elemental composition and support the purity of the sample.
Table 6: Theoretical vs. Experimental Elemental Analysis
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | (Calculated value) | (Measured value) |
| Hydrogen (H) | (Calculated value) | (Measured value) |
| Nitrogen (N) | (Calculated value) | (Measured value) |
Structure Reactivity and Structure Property Relationship Sar/spr Investigations of Methyl 3 Amino 4 Benzenesulfonyl Benzoate Analogues
Influence of Substituent Electronic and Steric Effects on Reaction Pathways
The reactivity of Methyl 3-amino-4-(benzenesulfonyl)benzoate analogues is significantly governed by the electronic and steric nature of substituents on both the benzoate (B1203000) and the benzenesulfonyl rings.
Electronic Effects: The electronic landscape of the molecule dictates its susceptibility to electrophilic or nucleophilic attack.
Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, on the aniline (B41778) ring (the benzoate part) increase the electron density on the aromatic ring and the amino group. This enhanced nucleophilicity of the amino group can facilitate reactions such as acylation or alkylation. Conversely, EDGs on the benzenesulfonyl ring can slightly decrease the electrophilicity of the sulfonyl group.
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, have the opposite effect. When present on the aniline ring, they decrease the nucleophilicity of the amino group, potentially hindering its reactivity. On the benzenesulfonyl ring, EWGs increase the partial positive charge on the sulfur atom, making it a more potent electrophilic center for nucleophilic attack.
Studies on related aminobenzoate derivatives have shown that the reactivity of the amino group is highly sensitive to the electronic nature of substituents on the aromatic ring. For instance, the presence of an ester group, which is an EWG, can influence the reactivity of a nearby amino group through both inductive and resonance effects. nih.gov
Steric Effects: The spatial arrangement of atoms, or steric hindrance, plays a crucial role in determining the accessibility of reactive sites.
Bulky substituents ortho to the amino group on the benzoate ring can sterically hinder its approach by reagents, thereby slowing down or even preventing reactions at that site.
Similarly, large substituents on the benzenesulfonyl ring, particularly at the ortho positions, can impede nucleophilic attack on the sulfur atom.
The interplay of electronic and steric effects is well-documented in the synthesis of related heterocyclic compounds, where the regioselectivity of reactions is often controlled by the steric bulk of substituents. nih.gov
A hypothetical representation of how substituents might influence reactivity is presented in the table below.
| Substituent Position | Substituent Type | Predicted Effect on Amino Group Reactivity | Predicted Effect on Sulfonyl Group Reactivity |
| Benzoate Ring (ortho to -NH2) | Bulky Alkyl (EDG) | Decreased (Steric Hindrance) | Minimal |
| Benzoate Ring (para to -NH2) | Nitro (-NO2, EWG) | Decreased (Electronic Withdrawal) | Minimal |
| Benzenesulfonyl Ring (para) | Methoxy (-OCH3, EDG) | Minimal | Decreased (Electronic Donation) |
| Benzenesulfonyl Ring (ortho) | Chlorine (-Cl, EWG) | Minimal | Increased (Electronic Withdrawal, but potential steric hindrance) |
Correlation of Molecular Descriptors with Chemical Reactivity Profiles
Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure and the reactivity or physical properties of a series of compounds. This is achieved by calculating various molecular descriptors. For analogues of this compound, key descriptors would likely include:
Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include Hammett constants (σ), which describe the electron-donating or -withdrawing ability of substituents, and calculated properties like partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy, for instance, would suggest a higher susceptibility to nucleophilic attack.
Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) and Taft steric parameters (Es) are classical examples. More advanced descriptors can be derived from the 3D structure of the molecule.
Hydrophobicity Descriptors: The partition coefficient (logP) is a common measure of a molecule's lipophilicity, which can influence its solubility and interaction with nonpolar environments.
The following table illustrates hypothetical molecular descriptors for a series of this compound analogues.
| Analogue Substituent (on benzenesulfonyl ring) | Hammett Constant (σp) | Calculated logP | Calculated Dipole Moment (Debye) |
| -H | 0.00 | 2.5 | 4.2 |
| -Cl | 0.23 | 3.2 | 3.5 |
| -CH3 | -0.17 | 3.0 | 4.5 |
| -NO2 | 0.78 | 2.4 | 2.8 |
Computational Approaches in SAR/SPR Elucidation
Computational chemistry provides powerful tools to investigate SAR/SPR at a molecular level. These methods can be broadly categorized into molecular mechanics and quantum mechanics approaches.
Molecular Docking: This technique is particularly useful for predicting the binding mode and affinity of a ligand to a biological target, such as an enzyme or receptor. For analogues of this compound, docking studies could elucidate how different substituents interact with the active site of a target protein, thereby explaining variations in biological activity.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. These simulations can be used to study the conformational flexibility of the analogues and their interactions with solvent molecules or biological macromolecules.
Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to calculate a wide range of molecular properties with high accuracy. These include geometric parameters (bond lengths, bond angles), electronic properties (HOMO-LUMO energies, electrostatic potential maps), and reaction energetics (activation energies, reaction enthalpies). For instance, DFT calculations could be employed to model the transition states of reactions involving the amino or sulfonyl groups, thereby providing a theoretical basis for the observed influence of substituents on reaction rates.
Research on related compounds, such as 3-amino-4-(phenylsulfonyl)tetrahydrothiophene 1,1-dioxides, has utilized such computational approaches to support SAR studies. nih.govresearchgate.net These studies highlight the importance of computational modeling in designing new molecules with desired properties.
The table below summarizes the application of various computational methods in the study of this compound analogues.
| Computational Method | Application | Information Gained |
| Molecular Docking | Predicting binding to a target enzyme | Binding pose, key interactions, relative binding affinity |
| Molecular Dynamics | Simulating conformational changes | Conformational preferences, stability of ligand-protein complexes |
| DFT Calculations | Calculating electronic structure and reactivity | HOMO/LUMO energies, electrostatic potential, reaction transition states |
Strategic Role in Organic Synthesis and Materials Science
Application as a Versatile Intermediate in Complex Molecule Synthesis
The structure of Methyl 3-amino-4-(benzenesulfonyl)benzoate suggests its utility as a versatile intermediate for the synthesis of complex organic molecules, particularly heterocyclic systems and pharmacologically active agents. The amino group serves as a key nucleophile or can be readily diazotized to introduce a variety of other functionalities. The electron-withdrawing nature of the adjacent benzenesulfonyl group modulates the reactivity of the aromatic ring, influencing the regioselectivity of subsequent electrophilic substitution reactions.
Structurally related compounds, such as methyl 3-amino-4-methylbenzoate and its isomers, are known intermediates in the synthesis of pharmaceuticals. For instance, Methyl 3-methyl-4-aminobenzoate is a key precursor for Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure. researchgate.netnih.gov Similarly, other aminobenzoic acid derivatives are employed in the synthesis of a wide range of bioactive molecules. researchgate.net The presence of the benzenesulfonyl group in the target molecule offers an additional vector for chemical modification, potentially leading to novel molecular scaffolds.
Table 1: Examples of Related Aminobenzoate Intermediates and Their Applications
| Compound Name | Application |
|---|---|
| Methyl 3-methyl-4-aminobenzoate | Intermediate in the synthesis of Telmisartan researchgate.netnih.gov |
| Methyl 3-amino-4-hydroxybenzoate | Used in the synthesis of various organic compounds chemicalbook.com |
| Ethyl 4-amino-3-methylbenzoate | Utilized in ortho-alkylation of anilines and synthesis of indoles orgsyn.org |
Contributions to Method Development in Organic Chemistry
Compounds featuring the amino- and sulfonyl-substituted benzene (B151609) ring are instrumental in the development of new synthetic methodologies. The reactivity of the amino group allows for its participation in a variety of coupling reactions, such as Buchwald-Hartwig amination and Suzuki coupling, which are fundamental tools in modern organic synthesis. The sulfonamide moiety, while generally stable, can also participate in certain chemical transformations or act as a directing group in aromatic substitution reactions.
Research on related benzenesulfonamide (B165840) derivatives has led to the development of novel synthetic routes for creating libraries of compounds with potential biological activity. rsc.org For example, the synthesis of novel benzenesulfonamide derivatives as potential anticancer and antimicrobial agents often involves multi-step reaction sequences that can be optimized and adapted for other structurally similar molecules. rsc.org The unique electronic properties conferred by the combination of the amino, sulfonyl, and ester groups in this compound could make it a valuable substrate for exploring new reaction pathways and expanding the toolkit of synthetic organic chemists.
Potential for Integration into Functional Materials
The rigid aromatic core and the presence of polar functional groups in this compound suggest its potential for integration into functional materials such as polymers, dyes, and organic electronics. The amino group can serve as a monomer initiation site for polymerization or as a point of attachment to a polymer backbone. The benzenesulfonyl group, with its strong electron-withdrawing character, can influence the electronic properties of the molecule, potentially leading to materials with interesting photophysical or conductive properties.
For instance, related aminobenzoic acid derivatives are used in the synthesis of organic pigments. google.com The extended conjugation and potential for intermolecular hydrogen bonding in derivatives of this compound could lead to the development of new colorants with high thermal and chemical stability. Furthermore, the field of functional materials is actively exploring molecules with tailored electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern of this compound could be exploited to fine-tune the energy levels of resulting materials.
Emerging Research Directions
While direct research on this compound is not prominent, emerging trends in medicinal chemistry and materials science point to several potential research directions. The prevalence of the sulfonamide group in a wide range of therapeutic agents, including carbonic anhydrase inhibitors, suggests that derivatives of this compound could be explored for their biological activity. mdpi.com The synthesis and screening of a library of compounds based on this scaffold could lead to the discovery of novel drug candidates.
In materials science, the design of new organic materials with specific optical and electronic properties is a rapidly growing field. The unique combination of functional groups in this compound makes it an attractive candidate for computational and experimental studies aimed at developing new materials for electronic applications. Furthermore, the synthesis of ionic liquids from aminobenzoate derivatives has been explored, suggesting another potential avenue for research. journalajopacs.com Future investigations into the synthesis, reactivity, and properties of this compound are needed to fully realize its potential in these emerging areas.
Q & A
Q. What are common synthetic routes for Methyl 3-amino-4-(benzenesulfonyl)benzoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the benzoate core. A plausible route includes:
Sulfonation : Introduce the benzenesulfonyl group via electrophilic substitution using benzenesulfonyl chloride under acidic conditions.
Amination : Selective amination at the 3-position using ammonia or protected amines, often requiring temperature control (0–5°C) to avoid over-reaction.
Esterification : Methyl ester formation via reaction with methanol in the presence of a catalyst like sulfuric acid.
Q. Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency .
- Catalysts : Triethylamine neutralizes HCl byproducts during sulfonation, improving yield .
- Temperature Control : Low temperatures (-10°C to 25°C) prevent side reactions during amination .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonation | Benzenesulfonyl chloride, H2SO4, 0°C | 75–85 | |
| Amination | NH3, EtOH, 5°C | 60–70 | |
| Esterification | MeOH, H2SO4, reflux | 90–95 |
Q. How can spectroscopic techniques confirm the structure and functional groups of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 7.0–8.5 ppm), methyl ester (δ ~3.9 ppm, singlet), and amino protons (δ 5.0–6.0 ppm, broad if free) .
- ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and sulfonyl-linked carbons (δ ~125–140 ppm) .
- IR Spectroscopy : Identify N–H stretches (3300–3500 cm⁻¹ for amines), S=O stretches (1150–1350 cm⁻¹), and ester C=O (1700–1750 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (M⁺) should match the molecular weight (e.g., C₁₄H₁₃NO₄S: 291.32 g/mol) with fragmentation patterns indicating sulfonyl and ester groups .
Advanced Research Questions
Q. What challenges arise in the crystallographic refinement of this compound, and how can SHELX programs address them?
Methodological Answer: Challenges :
- Disorder in Sulfonyl/Amino Groups : Flexible substituents may cause electron density smearing.
- Hydrogen Bonding Networks : Complex intermolecular interactions complicate model building.
Q. Solutions Using SHELX :
- SHELXL Refinement : Apply restraints/constraints to disordered regions and refine anisotropic displacement parameters for non-H atoms .
- Hydrogen Placement : Use HFIX commands to position H atoms geometrically, then refine using riding models .
- Validation Tools : Employ CHECKCIF to flag unusual bond lengths/angles and validate H-bonding patterns against established databases .
Q. Table 2: Key Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R-factor | <5% (high-resolution data) | |
| H-bond Donor/Acceptor | N–H···O (S=O, ester) |
Q. How do hydrogen bonding interactions influence the crystal packing and stability of this compound?
Methodological Answer: Methodology :
Graph Set Analysis : Classify H-bond motifs (e.g., D = donor, A = acceptor) using Etter’s notation (e.g., rings) to identify recurring patterns .
Energy Calculations : Use software like CrystalExplorer to quantify H-bond energies (e.g., N–H···O interactions contribute ~4–8 kcal/mol) .
Thermal Analysis : Correlate TGA/DSC data with H-bond stability; stronger networks increase melting points.
Q. Key Findings :
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
Methodological Answer: Case Example : Discrepancy in amino group geometry (planar in NMR vs. pyramidal in XRD). Steps :
Re-examine Sample Purity : Use HPLC to confirm no impurities mimic NMR signals .
Dynamic Effects Analysis : Variable-temperature NMR can detect conformational flexibility (e.g., amino group inversion) .
Computational Validation : Compare DFT-optimized structures (e.g., Gaussian) with XRD data to reconcile geometric differences .
Q. Outcome :
- NMR signals averaged over rapid interconversion states, while XRD captures static geometry.
Q. What experimental strategies are recommended for assessing the biological activity of derivatives of this compound?
Methodological Answer: SAR Study Design :
Derivative Synthesis : Modify the sulfonyl (e.g., alkyl/aryl substituents) or amino groups (e.g., acetylation) .
In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination.
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) .
ADMET Profiling : Evaluate solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assay) .
Q. Table 3: Example Biological Data
| Derivative | Target | IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent Compound | Protease X | 12.5 | 0.15 |
| Sulfonyl-Methyl | Protease X | 8.2 | 0.35 |
| Acetylated Amino | GPCR Y | 45.0 | 0.10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
